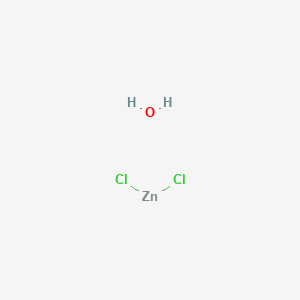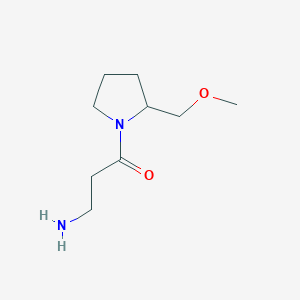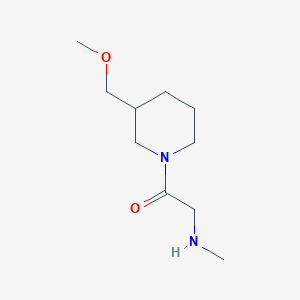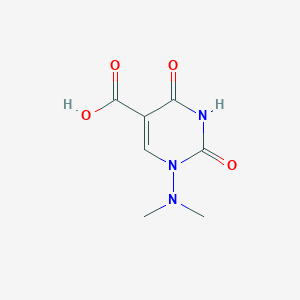
Zinc chloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc Chloride Hydrate, denoted as ZnCl₂(H₂O)n , exists in various hydrate forms with different water molecules (n) associated with each zinc chloride molecule. These hydrates can have values of n such as 1, 1.5, 2.5, 3, and 4. The compound is colorless or white, crystalline, and highly soluble in water. It plays a crucial role in various industrial applications due to its unique properties .
Synthesis Analysis
The preparation of this compound often involves hydrothermal synthesis. This method yields high-purity products with well-defined crystal structures. During hydrothermal reaction processes, zinc chloride crystals are created, resulting in distinct morphologies. The synthesis process is essential for obtaining pure and well-characterized samples for further study .
Molecular Structure Analysis
This compound exhibits polymorphism, adopting various crystal structures. Its general formula is ZnCl₂(H₂O)n, where n represents the number of water molecules associated with each zinc chloride unit. These structures can vary based on the degree of hydration, affecting the compound’s physical and chemical properties .
Chemical Reactions Analysis
- Flux and Cleaning Agent : In soldering, it dissolves oxide layers on metal surfaces, aiding in the soldering process .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Complex Formation and Hydration
Zinc chloride hydrate demonstrates complex formation and hydration characteristics. Skou et al. (1977) found that mononuclear complexes with chloride ligands are present in this compound solutions, and these complexes show an increase in complex constants with decreasing water activity (Skou et al., 1977). Additionally, Powell et al. (1990) conducted a neutron-diffraction study on zinc chloride in heavy water, providing evidence for Zn2+ and Cl- complexation (Powell et al., 1990).
Ionic Liquid Structure and Solubility of Cellulose
Sen et al. (2016) discussed the ionic liquid structure of zinc chloride hydrates and its role in the solubility of cellulose. They found that cellulose solubility in this compound solutions occurs via coordination of the primary OH to the hydrated zinc cation (Sen et al., 2016).
Coordination Polymers
Zinc (hydrogen-β-glutamate) chloride hydrate forms coordination polymers, as shown by Wiesbrock and Schmidbaur (2003), with zinc atoms bridged by the 3-ammonio-glutarate ligand, illustrating its potential in polymer science (Wiesbrock & Schmidbaur, 2003).
Electrochemical Applications
Tran et al. (2019) explored hydrated hydrogels including zinc chloride hydrates for application in rechargeable zinc–air batteries, highlighting their potential in energy storage technology (Tran et al., 2019).
Structural Analysis
Tavares et al. (2014) conducted a theoretical study on the structures of zinc hydroxide chloride monohydrate and its dehydrated form, focusing on their anionic exchange properties, which has implications in materials science (Tavares et al., 2014).
Catalysis
Rostamizadeh et al. (2009) found that zinc chloride is an efficient catalyst in the cycloaddition reaction of organic nitriles with sodium azide, demonstrating its use in organic synthesis (Rostamizadeh et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
dichlorozinc;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Zn]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 |
Source


|
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
154.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29604-34-0 |
Source


|
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)

![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)
![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)





![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)